molecular formula C14H11Cl2NO4 B14108747 (E)-4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-2,4-dichlorobenzyl oxime

(E)-4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-2,4-dichlorobenzyl oxime

Cat. No.: B14108747
M. Wt: 328.1 g/mol
InChI Key: OHOZTBLDWQPYER-FMQZQXMHSA-N
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Description

(E)-4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-2,4-dichlorobenzyl oxime is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyran ring, a carbaldehyde group, and an oxime functional group. The presence of these functional groups makes it a versatile compound for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-2,4-dichlorobenzyl oxime typically involves multiple steps. One common method starts with the preparation of the pyran ring, followed by the introduction of the carbaldehyde group. The final step involves the formation of the oxime by reacting the carbaldehyde with hydroxylamine in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

(E)-4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-2,4-dichlorobenzyl oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxime group into an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(E)-4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-2,4-dichlorobenzyl oxime has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-2,4-dichlorobenzyl oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Properties

Molecular Formula

C14H11Cl2NO4

Molecular Weight

328.1 g/mol

IUPAC Name

3-[(Z)-(2,4-dichlorophenyl)methoxyiminomethyl]-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C14H11Cl2NO4/c1-8-4-13(18)11(14(19)21-8)6-17-20-7-9-2-3-10(15)5-12(9)16/h2-6,18H,7H2,1H3/b17-6-

InChI Key

OHOZTBLDWQPYER-FMQZQXMHSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C=N\OCC2=C(C=C(C=C2)Cl)Cl)O

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NOCC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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